(4S)-4-Hydroxyphenylmethoxy-2-methoxy Empagliflozin

SGLT2 inhibition Structure-activity relationship C-aryl glucoside pharmacology

(4S)-4-Hydroxyphenylmethoxy-2-methoxy Empagliflozin (CAS 2253771-11-6, molecular formula C21H25ClO8, MW 440.87) is a C-aryl glucoside derivative that functions dually as a characterized process impurity of Empagliflozin and a cross-classified impurity of Dapagliflozin, reflecting its position within the broader gliflozin pharmacophore space. The compound features a methoxy substituent at the anomeric C-2 position of the glucose ring—a modification that, based on published structure-activity relationship (SAR) studies of closely analogous C2–OH methylated Empagliflozin derivatives, is associated with substantially attenuated SGLT2 inhibitory potency relative to the parent drug Empagliflozin (IC50 > 100 nM vs.

Molecular Formula C21H25ClO8
Molecular Weight 440.9 g/mol
Cat. No. B12079867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4S)-4-Hydroxyphenylmethoxy-2-methoxy Empagliflozin
Molecular FormulaC21H25ClO8
Molecular Weight440.9 g/mol
Structural Identifiers
SMILESCOC(C1=CC=C(C=C1)O)C2=C(C=CC(=C2)C3(C(C(C(C(O3)CO)O)O)O)OC)Cl
InChIInChI=1S/C21H25ClO8/c1-28-19(11-3-6-13(24)7-4-11)14-9-12(5-8-15(14)22)21(29-2)20(27)18(26)17(25)16(10-23)30-21/h3-9,16-20,23-27H,10H2,1-2H3/t16-,17-,18+,19?,20-,21+/m1/s1
InChIKeyXCXMIDPQEGVACY-GATVDHSRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Characterization of (4S)-4-Hydroxyphenylmethoxy-2-methoxy Empagliflozin (CAS 2253771-11-6): A Dual-Classified SGLT2 Inhibitor Reference Standard


(4S)-4-Hydroxyphenylmethoxy-2-methoxy Empagliflozin (CAS 2253771-11-6, molecular formula C21H25ClO8, MW 440.87) is a C-aryl glucoside derivative that functions dually as a characterized process impurity of Empagliflozin and a cross-classified impurity of Dapagliflozin, reflecting its position within the broader gliflozin pharmacophore space . The compound features a methoxy substituent at the anomeric C-2 position of the glucose ring—a modification that, based on published structure-activity relationship (SAR) studies of closely analogous C2–OH methylated Empagliflozin derivatives, is associated with substantially attenuated SGLT2 inhibitory potency relative to the parent drug Empagliflozin (IC50 > 100 nM vs. 3.1 nM) [1][2]. It is marketed as a certified reference standard for analytical method development, validation, and quality control applications in ANDA and commercial production workflows .

Why Generic Impurity Standards Cannot Substitute for (4S)-4-Hydroxyphenylmethoxy-2-methoxy Empagliflozin in Regulated Analytical Workflows


Interchanging this compound with other Empagliflozin impurities or related gliflozin reference standards is chemically and analytically unsound. The dual methoxy modification—one at the anomeric C-2 position of the glucose ring and one in the 4-hydroxyphenylmethoxy moiety—creates a unique chromatographic retention profile and ionization behavior distinct from mono-methoxy impurities such as 1-Methoxy Empagliflozin (CAS 1279691-36-9) [1]. Critically, C2–OH methylation of the glucose ring in Empagliflozin derivatives abrogates SGLT2 binding affinity: the methylated derivative JX01 exhibits IC50 > 100 nM versus Empagliflozin's 3.1 nM, a >32-fold potency loss [2]. This pharmacodynamic divergence means this compound cannot serve as a functional surrogate for Empagliflozin in bioactivity assays, nor can structurally simpler methyl glycoside impurities replicate its behavior in HPLC/LC-MS impurity profiling methods. Procurement of the exact compound is mandatory for accurate retention time marker assignment, system suitability testing, and compliance with ICH Q3A/Q3B impurity threshold requirements [1][3].

Quantitative Differentiation Evidence for (4S)-4-Hydroxyphenylmethoxy-2-methoxy Empagliflozin Versus Closest Analogs and In-Class Candidates


SGLT2 Inhibitory Potency: >32-Fold Reduction Versus Empagliflozin Driven by Anomeric C2–OH Methylation

The target compound bears a methoxy group at the anomeric C-2 position of the glucose ring—a structural feature directly analogous to the Empagliflozin derivative JX01, which was generated by methylation of the C2–OH. In head-to-head comparison, JX01 exhibited SGLT2 IC50 > 100 nM versus Empagliflozin IC50 of 3.1 nM, representing a >32-fold reduction in inhibitory potency [1]. While direct SGLT2 IC50 data for (4S)-4-Hydroxyphenylmethoxy-2-methoxy Empagliflozin have not been published in peer-reviewed literature, the SAR inference from the JX01 study is directly applicable: anomeric methylation ablates the free hydroxyl required for high-affinity glucose-competitive binding to the SGLT2 active site [1][2]. This contrasts with Empagliflozin, which maintains a free C2–OH and achieves ~2,500-fold selectivity for SGLT2 over SGLT1 (SGLT1 IC50: 8,300 nM) [3]. Users procuring this compound for pharmacological studies must anticipate substantially reduced or absent SGLT2 inhibition relative to the parent drug.

SGLT2 inhibition Structure-activity relationship C-aryl glucoside pharmacology Methyl glycoside SAR

Cross-Classification as Dual Gliflozin Impurity: Empagliflozin Impurity 51 and Dapagliflozin Impurity 69 Under the Same CAS

CAS 2253771-11-6 is uniquely cross-listed by multiple certified reference standard suppliers as both Empagliflozin Impurity 51 (Mixture of Diastereomers) and Dapagliflozin Impurity 69 [1][2]. This dual classification arises from the compound's core C-aryl glucoside scaffold, which is common to both Empagliflozin and Dapagliflozin, differing only in the distal aryl ether substituent (tetrahydrofuran-3-yloxy in Empagliflozin vs. ethoxy in Dapagliflozin). No other Empagliflozin-specific process impurity (e.g., Impurity 3 CAS 1279691-36-9, Impurity 6 CAS 1620758-21-5, or the dimer impurity) shares this dual-parent classification [3]. This means a single procurement of CAS 2253771-11-6 can serve analytical method development for two different SGLT2 inhibitor drug substance programs, reducing the number of reference standards required in a multi-product QC laboratory.

Impurity profiling Reference standard Cross-drug impurity ANDA regulatory submission

Structural Differentiation: Dual Methoxy Modification Creates Unique Chromatographic and Spectrometric Signature Versus All Mono-Methoxy Gliflozin Impurities

The target compound possesses two distinct methoxy groups: (i) a methoxy substituent at the anomeric C-2 of the glucose ring (2-methoxy glucopyranoside), and (ii) a methoxy group within the 4-hydroxyphenylmethoxy moiety at the benzylic position of the distal aryl ring. This contrasts with the closest mono-methoxy analogs—1-Methoxy Empagliflozin (CAS 1279691-36-9), which has a single anomeric methoxy but retains the (S)-tetrahydrofuran-3-yloxy distal substituent , and Empagliflozin Impurity 6 (CAS 1620758-21-5), which carries an acetoxymethyl instead of hydroxymethyl on the glucose ring plus a methoxy at the anomeric position . The additional methoxy and the 4-hydroxyphenyl substitution alter both the compound's reversed-phase retention (increased hydrophobicity from additional aromatic methoxy vs. mono-methoxy analogs) and its mass spectrometric fragmentation pattern (diagnostic neutral loss of 32 Da from the methoxy group plus characteristic fragment ions from the 4-hydroxyphenylmethoxy moiety) . These differential features are critical for unambiguous peak identification in chromatographic impurity profiling, where co-elution or misidentification of closely related impurities can lead to inaccurate impurity quantification and regulatory non-compliance.

HPLC method development LC-MS impurity profiling Chromatographic resolution Reference standard characterization

Stereochemical Specificity at the 4-Position: (4S) Configuration as a Critical Determinant of Chromatographic Resolution from (4R) Diastereomers

The compound is specified with (4S) stereochemistry at the hydroxyphenylmethoxy carbon—a chiral center that generates diastereomeric pairs when combined with the fixed stereochemistry of the glucose ring (2S,3R,4S,5S,6R). Multiple suppliers list this compound as a 'Mixture of Diastereomers' (e.g., Empagliflozin Impurity 51 designation) . The (4S) and (4R) diastereomers are chemically distinct species with different physicochemical properties, including solubility, melting point, and critically, chromatographic retention behavior on achiral reversed-phase columns . In the context of ICH Q3A guidance, diastereomeric impurities must be individually identified, characterized, and quantified when present above the identification threshold (0.10% for a maximum daily dose ≤2 g/day) [1]. Procurement of the stereochemically defined (4S) compound—rather than an undefined diastereomeric mixture—is essential for establishing accurate relative response factors (RRFs) and relative retention times (RRTs) for each diastereomer in the impurity profile.

Diastereomer separation Chiral impurity profiling Stereochemical quality control Pharmacopoeial reference standard

Metabolic Origin and Instability Profile: Differentiated from Synthetic Process Impurities by Biological Formation Pathway

Unlike purely synthetic process impurities (e.g., dimeric impurities, desglucosyl empagliflozin, or tosylate analogs) that originate exclusively from chemical manufacturing steps , (4S)-4-Hydroxyphenylmethoxy-2-methoxy Empagliflozin has been catalogued as a metabolite of Empagliflozin . This metabolic origin places it in a distinct risk category for toxicological assessment: the Empagliflozin metabolic pathway proceeds via a hemiacetal metabolite (M466/2) that is unstable and degrades to form a phenol metabolite (M380/1) and 4-hydroxycrotonaldehyde (4-OH CTA), a reactive and potentially cytotoxic aldehyde species [1]. In male mouse kidney microsomes, M466/2 formation is 31-fold higher than in female kidney microsomes and ~29-fold higher than in male liver microsomes, demonstrating pronounced sex-, species-, and tissue-specific metabolism [1]. Compounds in this metabolic cascade require distinct analytical handling (cold storage at 2–8°C, avoidance of protic solvents that accelerate degradation) and carry different regulatory implications under ICH M7 (mutagenic impurity assessment) compared to non-metabolic process impurities.

Drug metabolism Metabolite identification In vitro microsome assay Reactive metabolite safety assessment

Validated Application Scenarios for (4S)-4-Hydroxyphenylmethoxy-2-methoxy Empagliflozin Based on Quantitative Differentiation Evidence


Dual-Program ANDA Impurity Profiling: Simultaneous HPLC/UPLC Method Validation for Empagliflozin and Dapagliflozin Drug Substances

Deploy this compound as a single certified reference standard for retention time marker assignment and system suitability testing in two parallel ANDA impurity profiling programs. The dual classification as Empagliflozin Impurity 51 and Dapagliflozin Impurity 69 under CAS 2253771-11-6 enables a single procurement to support analytical method development and validation for both drug substances, reducing procurement cost and inventory complexity. Use for establishing relative retention times (RRTs) and relative response factors (RRFs) in reversed-phase HPLC/UV and UPLC-MS methods per ICH Q2(R1) validation requirements [3]. The unique dual-methoxy signature provides unambiguous MS/MS confirmation in complex matrices, with characteristic neutral loss of 32 Da (methoxy) distinguishing it from mono-methoxy impurities [1].

SGLT2 Inhibitor Structure-Activity Relationship Studies: Negative Control Compound for C2–OH Pharmacophore Validation

Use this compound as a pharmacologically attenuated negative control in SGLT2 structure-activity relationship (SAR) investigations. The anomeric C2–OH methylation, directly analogous to the JX01 derivative (IC50 > 100 nM vs. Empagliflozin IC50 3.1 nM, >32-fold potency reduction), confirms the critical role of the free anomeric hydroxyl in high-affinity glucose-competitive SGLT2 binding [2]. This compound is appropriate for use in in vitro SGLT2 inhibition assays (CHO cells expressing human SGLT2, [14C]AMG uptake assay) where a matched structural analog with substantially reduced transporter affinity is required to validate assay specificity and confirm that observed pharmacological effects are SGLT2-mediated [2]. It is explicitly NOT suitable as a functional Empagliflozin surrogate in glucose uptake or glycemic control assays.

Metabolite Identification and Reactive Intermediate Safety Assessment: In Vitro Microsome Stability Studies

Employ this compound in in vitro metabolic stability and reactive metabolite trapping studies aligned with the Empagliflozin metabolic pathway. Given its classification as an Empagliflozin metabolite and its structural relationship to the M466/2 → M380/1 + 4-hydroxycrotonaldehyde degradation cascade, this compound can serve as a characterized analytical standard for LC-MS/MS-based metabolite identification in hepatic and renal microsome incubations [4]. The sex-, species-, and tissue-specific metabolism of Empagliflozin—with M466/2 formation 31-fold higher in male mouse kidney microsomes vs. female—necessitates accurate quantification of pathway intermediates using certified reference standards [4]. Storage at 2–8°C is mandatory to prevent degradation.

Diastereomer-Specific Chiral Impurity Control: Pharmacopoeial Reference Standard for (4S) Epimer Quantification

Procure the (4S)-specific compound as a pharmacopoeial-grade reference standard for quantifying the (4S) diastereomer content in Empagliflozin and Dapagliflozin drug substance batches. The (4S)/(4R) diastereomeric pair at the hydroxyphenylmethoxy carbon must be individually identified and quantified when present above the ICH Q3A identification threshold of 0.10% [3]. Use this compound to establish diastereomer-specific RRTs and RRFs in validated HPLC methods capable of resolving the (4S) and (4R) epimers with resolution factor >1.5, meeting USP system suitability criteria . This application is critical for ANDA and DMF submissions where diastereomeric impurity control is a regulatory expectation.

Quote Request

Request a Quote for (4S)-4-Hydroxyphenylmethoxy-2-methoxy Empagliflozin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.